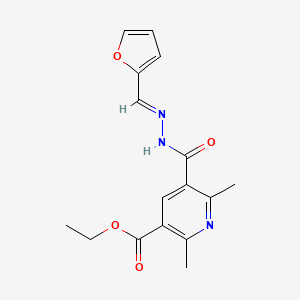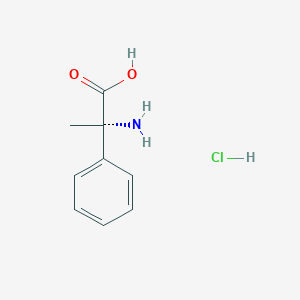
(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3) that has been modified with an ethyl ester group, a hydrazinecarbonyl group, and a furan-2-ylmethylene group . These modifications could potentially alter the properties and biological activity of the original nicotinic acid molecule.
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the ester group might undergo hydrolysis in the presence of an acid or base, and the hydrazine group could potentially participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .Scientific Research Applications
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Research by Abdelrazek et al. (2010) demonstrates the synthesis of novel pyridine and naphthyridine derivatives through reactions involving compounds structurally similar to "(E)-ethyl 5-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-2,6-dimethylnicotinate." These derivatives are crucial for developing new pharmacological agents due to their potential biological activities. The process involves dimerization reactions and further coupling with arene diazonium salts to afford hydrazo derivatives, highlighting the compound's role in synthesizing complex heterocyclic structures Abdelrazek, F. M., Kassab, N., Metwally, N., & Sobhy, N. A. (2010). European Journal of Chemistry, 1(4), 368-372.
Antimicrobial and Anti-inflammatory Applications
Kumaraswamy et al. (2008) conducted a study on the synthesis and activity evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. The structural similarity with the compound suggests its potential utility in creating antimicrobial agents. The compounds synthesized in this research exhibited significant antimicrobial activity, with selected compounds further evaluated for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, indicating the broader pharmacological applicability of related compounds Kumaraswamy, M., Chandrashekhar, C., Shivakumar, H., Mathias, D. A. P., Mahadevan, K., & Vaidya, V. (2008). Indian Journal of Pharmaceutical Sciences, 70(5), 715-720.
Chemical Transformations and Biological Activity
Shipilovskikh and Rubtsov (2015) explored the chemistry of iminofurans and the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by the action of hydrazines. This study underscores the importance of such compounds in synthesizing cyclic products with potential biological activities. The reaction with hydrazines, leading to the formation of ethyl 2-(3-oxo-6-phenyl-2-R-2,3-dihydropyridazin-4-ylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, illustrates the compound's role in generating biologically active derivatives Shipilovskikh, S., & Rubtsov, A. (2015). Russian Journal of Organic Chemistry, 50(12), 1853-1855.
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, it might interact with biological receptors or enzymes in the body. The furan ring and the hydrazine group are both common in medicinal chemistry and could potentially interact with biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[[(E)-furan-2-ylmethylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-4-22-16(21)14-8-13(10(2)18-11(14)3)15(20)19-17-9-12-6-5-7-23-12/h5-9H,4H2,1-3H3,(H,19,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRQUPEJFDDLU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=CO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)


![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)
![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)
![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)
